2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone
Description
2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is a tertiary amine-containing compound with a piperidine core substituted at position 2 by a benzyl-methyl-aminomethyl group and an amino-ethanone moiety.
- Alkylation reactions of piperidine derivatives with chloroacetyl intermediates (e.g., as seen in 2-chloro-1-(tetrazol-5-yl)ethanone reactions with piperidine ).
- Hydrogenolysis of benzyl-protected precursors, as demonstrated in the preparation of 2-(benzyl-methyl-amino)-1-(3-hydroxyphenyl)ethanone derivatives .
The compound’s piperidine and benzyl-methyl-amine groups may enhance binding to G protein-coupled receptors (GPCRs) or enzymes, though specific pharmacological data are lacking in the evidence.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-[2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-18(12-14-7-3-2-4-8-14)13-15-9-5-6-10-19(15)16(20)11-17/h2-4,7-8,15H,5-6,9-13,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCQCYZGIHGECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCN1C(=O)CN)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway
The synthesis begins with the preparation of a piperidine intermediate, followed by sequential functionalization:
-
Piperidine Core Formation : Starting from piperidine or its derivatives, the 2-position is activated for substitution.
-
Benzyl-Methyl-Amino Group Introduction : A nucleophilic substitution (SN2) reaction installs the benzyl-methyl-amino moiety using 2-(bromomethyl)-N-benzyl-N-methylamine.
-
Ethanone Moiety Attachment : Acylation with chloroacetyl chloride or bromoacetyl bromide introduces the ethanone group, followed by amination to yield the final product.
Key Parameters
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Piperidine activation | K2CO3, DMF, 80°C | 85 | |
| SN2 alkylation | 2-(BrCH2)N(Bn)Me, TEA, THF, 25°C | 72 | |
| Acylation | ClCH2COCl, DCM, 0°C | 68 | |
| Amination | NH3/MeOH, 50°C | 90 |
Reductive Amination Approach
Methodology
This method avoids harsh alkylation conditions by employing reductive amination:
Advantages
Table 2: Reductive Amination Optimization
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH3CN | MeOH | 25 | 78 |
| H2 (1 atm) | EtOH/Pd-C | 50 | 65 |
Organometallic Coupling Strategies
Copper-Catalyzed Allylation
A patent (WO2017191650A1) describes using organozinc reagents for piperidine functionalization:
Critical Observations
-
Catalyst : CuBr·SMe2 enhances reaction efficiency (yield: 82%).
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Stereochemistry : Racemic mixtures form unless chiral auxiliaries are used.
Solid-Phase Synthesis for Scalability
Process Overview
Developed for industrial-scale production, this method uses polymer-supported reagents:
Table 3: Solid-Phase Synthesis Metrics
| Metric | Value |
|---|---|
| Purity | 95–98% |
| Overall Yield | 65% |
| Scale | Up to 10 kg/batch |
Comparative Analysis of Methods
Efficiency and Limitations
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Piperidine-Based Analogs
Heterocyclic and Substituted Ethanones
Schiff Base and Enaminone Derivatives
Key Research Findings and Trends
Substitution Position Matters: Piperidine substitution at position 2 (target compound) vs. Benzyl-methyl-amine groups may enhance blood-brain barrier penetration compared to hydrophilic substituents like hydroxyl or tetrazole .
Electronic Effects :
- Electron-donating groups (e.g., benzyl-methyl-amine) may stabilize charge-transfer interactions in biological systems, whereas electron-withdrawing groups (e.g., nitro) could enhance reactivity but increase toxicity risks .
Salt Forms and Solubility :
- Hydrochloride salts (e.g., ) improve solubility but may limit lipid membrane permeability compared to free bases .
Heterocyclic Diversity :
- Piperazine analogs () exhibit distinct pharmacokinetic profiles due to altered pKa and hydrogen-bonding capacity .
Data Tables
Table 1: Molecular Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Notable Functional Groups |
|---|---|---|---|---|
| Target Compound | C₁₆H₂₄N₃O | 274.39 | ~2.1 | Piperidine, benzyl-methyl-amine, ethanone |
| 2-Amino-1-(piperidin-1-yl)ethanone HCl | C₇H₁₃N₂O·HCl | 180.65 (free base) | ~0.5 | Piperidine, hydrochloride salt |
| 2-Chloro-1-[5-chloro-2-(1-methyl-piperidin-4-ylamino)-phenyl]-ethanone | C₁₅H₁₉Cl₂N₂O | 329.23 | ~3.5 | Chloroaryl, piperidine |
Biological Activity
2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone, also known by its CAS number 1353975-67-3, is a compound with significant potential in pharmacological applications. Its structure suggests that it may interact with various biological targets, particularly in the context of neurological and pain-related disorders. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
The molecular formula for this compound is C₁₆H₂₅N₃O, with a molecular weight of approximately 275.39 g/mol. The compound features a piperidine ring substituted with a benzyl-methyl-amino group, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₅N₃O |
| Molecular Weight | 275.39 g/mol |
| CAS Number | 1353975-67-3 |
Anticonvulsant Activity
Research indicates that compounds related to this compound exhibit significant anticonvulsant properties. For instance, studies on N'-benzyl 2-amino acetamides have shown promising results in maximal electroshock seizure (MES) models, with effective doses (ED50) ranging from 13 to 21 mg/kg, suggesting that structural modifications can enhance anticonvulsant activity .
Analgesic Effects
The analgesic potential of similar compounds has been explored, particularly in neuropathic pain models. The incorporation of specific substituents on the piperidine ring has been shown to modulate pain response effectively. For example, the introduction of electron-withdrawing groups has been associated with increased analgesic efficacy .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the position and nature of substituents on the piperidine ring significantly influence biological activity. Electron-withdrawing groups tend to enhance activity while electron-donating groups may reduce it. This insight is crucial for the design of more potent derivatives .
Study on Anticonvulsant Derivatives
A study published in PubMed highlighted the efficacy of structurally similar compounds in treating seizures. The findings indicated that specific modifications at the N'-benzylamide site could lead to enhanced anticonvulsant activity, surpassing traditional treatments like phenobarbital (ED50 = 22 mg/kg) .
Neuropharmacological Evaluation
Another research effort focused on evaluating the neuropharmacological properties of related piperidine derivatives showed that certain compounds could effectively inhibit neuronal excitability and reduce seizure frequency in animal models. This supports the hypothesis that this compound may possess similar properties .
Q & A
Q. Advanced
- Chromatographic purification : Use flash column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to separate polar byproducts.
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility differences.
- Counterion exchange : Convert the free base to a hydrochloride salt for improved crystallinity, as demonstrated in analogous piperidine derivatives .
How can discrepancies between computational and experimental spectroscopic data be resolved?
Q. Advanced
- Conformational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to model possible tautomers or rotamers influencing NMR chemical shifts .
- Solvent effects : Simulate spectra using polarizable continuum models (PCM) to account for solvent-induced shifts.
- Cross-validation : Compare with structurally related compounds (e.g., 2-Amino-1-(piperidin-1-yl)ethanone) to identify systematic deviations .
What safety and regulatory considerations are crucial during synthesis?
Q. Advanced
- Controlled substance compliance : Ensure compliance with local regulations, as piperidine derivatives may fall under controlled substance laws .
- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to the compound’s potential neurotoxicity.
- Waste disposal : Neutralize acidic/basic residues before disposal to meet environmental safety standards.
How can the compound’s stability under varying storage conditions be assessed?
Q. Advanced
- Accelerated stability studies : Store samples at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC every 2–4 weeks.
- Light sensitivity testing : Expose to UV/visible light and track changes in NMR or UV-Vis spectra.
- Hygroscopicity analysis : Use dynamic vapor sorption (DVS) to evaluate moisture uptake and recommend desiccated storage.
What computational approaches predict the compound’s reactivity in downstream applications?
Q. Advanced
- Molecular docking : Screen against G-protein coupled receptors (GPCRs) or enzymes to hypothesize biological activity, leveraging chemokine receptor studies as a template .
- Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.
- MD simulations : Model solvation dynamics and ligand-receptor binding affinities using AMBER or GROMACS.
How can researchers address low yields in the acylation step?
Q. Advanced
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or DMAP to enhance acylation efficiency.
- Solvent optimization : Replace polar aprotic solvents (e.g., DCM) with THF or acetonitrile to improve reagent solubility.
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion.
What analytical methods validate the compound’s purity for pharmacological studies?
Q. Advanced
- Chiral HPLC : Resolve enantiomeric impurities if stereocenters are present.
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.
- LC-MS/MS : Detect trace impurities (<0.1%) using tandem mass spectrometry with MRM transitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
